ANTHRA(2,1-b)THIOPHENE
Overview
Description
Anthra(2,1-b)thiophene: is a heterocyclic compound with the molecular formula C₁₆H₁₀S. It consists of an anthracene moiety fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Industrial Production Methods: Industrial production of anthra(2,1-b)thiophene typically involves multi-step syntheses using commercially available starting materials. These methods often require the use of specific reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthra(2,1-b)thiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Anthra(2,1-b)thiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic photovoltaic cells and sensors.
Mechanism of Action
The mechanism of action of anthra(2,1-b)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. For example, its anticancer activity may involve the inhibition of topoisomerases or kinases, which are essential for cancer cell proliferation .
Comparison with Similar Compounds
Anthra(1,2-b)thiophene: Another isomer of anthra(2,1-b)thiophene with a different fusion pattern of the thiophene ring.
Naphtho[2,3-b]thiophene: A related compound with a naphthalene moiety fused to a thiophene ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and related compounds. This uniqueness makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
naphtho[2,3-e][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-4-12-10-15-13(9-11(12)3-1)5-6-16-14(15)7-8-17-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYSBLPSJQBEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177226 | |
Record name | Anthra(2,1-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227-56-5 | |
Record name | Anthra(2,1-b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra(2,1-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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